![molecular formula C11H20O3 B13680697 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alcohols, and amines in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the spiro ring system.
Aplicaciones Científicas De Investigación
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in drug design.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Used in medicinal chemistry for its potential biological activities.
1,3-Dioxane-1,3-dithiane spiranes:
Uniqueness
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
9-methoxy-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h9-10,12H,2-8H2,1H3 |
Clave InChI |
XYMPOYPJOZYIIO-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2(CC1)CC(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


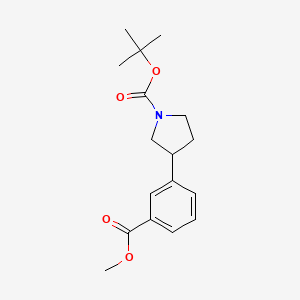
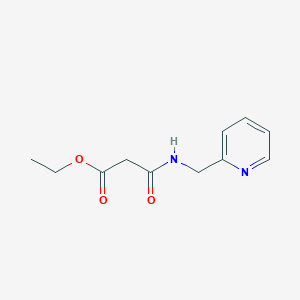
![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
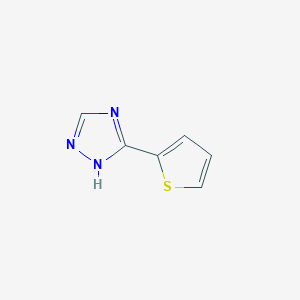
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
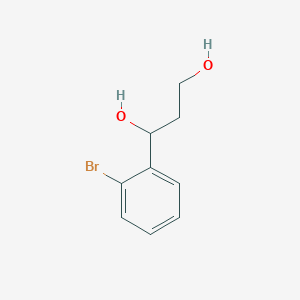
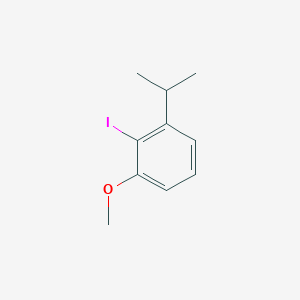
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)

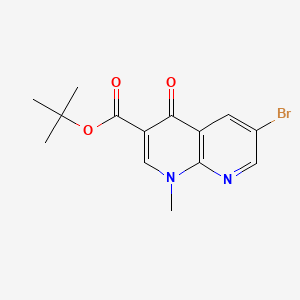

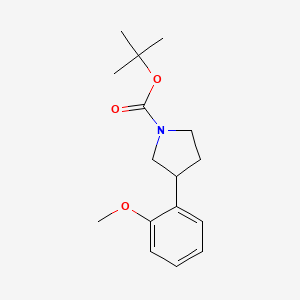
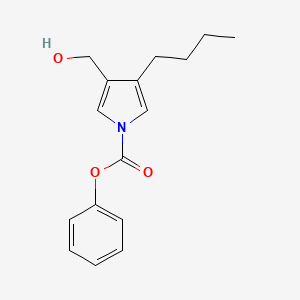
![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
